5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile
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Overview
Description
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties . This compound, with its unique structure, has garnered interest in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals can be used to catalyze the formation of naphthyridines from suitable precursors.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines.
Scientific Research Applications
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Known for its reactivity and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and anti-HIV activities.
1,7-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3 |
InChI Key |
SPCZUPLVAVBVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C |
Origin of Product |
United States |
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